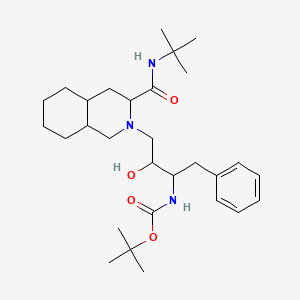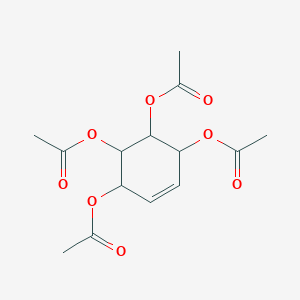
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato es un compuesto orgánico con una estructura compleja que incluye múltiples grupos acetoxilo unidos a un anillo de ciclohexeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato generalmente implica la acetilación de derivados de ciclohexeno. Un método común es la reacción de ciclohex-2-en-1-ol con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la acetilación completa de los grupos hidroxilo, lo que da como resultado la formación del compuesto triacetato.
Métodos de producción industrial
La producción industrial de (4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato puede implicar procesos de acetilación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra mediante técnicas como la destilación y la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El compuesto puede hidrolizarse en presencia de ácidos o bases acuosos para producir el triol de ciclohexeno correspondiente y ácido acético.
Oxidación: La escisión oxidativa del doble enlace en el anillo de ciclohexeno se puede lograr utilizando agentes oxidantes como el permanganato de potasio o el ozono, lo que lleva a la formación de derivados de diacetoxiciclohexano.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos acetoxilo, donde los nucleófilos como las aminas o los tioles reemplazan los grupos acetoxilo para formar nuevos derivados.
Reactivos y condiciones comunes
Hidrólisis: Ácido clorhídrico acuoso o hidróxido de sodio, condiciones de reflujo.
Oxidación: Permanganato de potasio en medio ácido, ozono en presencia de un solvente como el diclorometano.
Sustitución: Nucleófilos como amoníaco, aminas primarias o tioles en presencia de una base como la trietilamina.
Principales productos formados
Hidrólisis: Ciclohex-2-en-1,4,5,6-tetrol y ácido acético.
Oxidación: Derivados de diacetoxiciclohexano.
Sustitución: Varios derivados de ciclohexeno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato se utiliza como intermedio en la síntesis de moléculas más complejas. Sus múltiples grupos funcionales lo convierten en un bloque de construcción versátil para la construcción de varios compuestos orgánicos.
Biología
Los derivados del compuesto tienen aplicaciones potenciales en la investigación biológica, particularmente en el estudio de reacciones catalizadas por enzimas y vías metabólicas. Sus grupos acetoxilo se pueden modificar para crear sondas para investigar procesos biológicos.
Medicina
En medicina, se exploran los derivados de (4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato por sus posibles propiedades terapéuticas. Estos derivados pueden exhibir bioactividad que se puede aprovechar para el desarrollo de fármacos.
Industria
Industrialmente, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus grupos acetoxilo se pueden utilizar en la química de polímeros para crear polímeros funcionalizados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (4,5,6-Triacetoxi-ciclohex-2-en-1-il) acetato implica su interacción con varios objetivos moleculares. Los grupos acetoxilo pueden sufrir hidrólisis
Propiedades
IUPAC Name |
(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
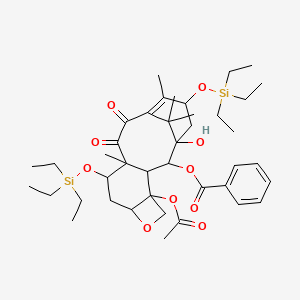


![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
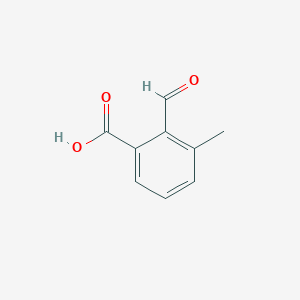

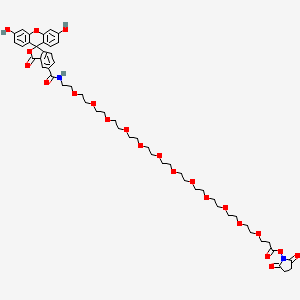

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

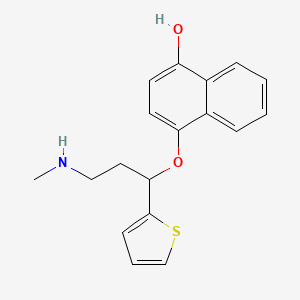
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
